molecular formula C14H17N3O3 B2814729 N-(furan-2-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203066-30-1

N-(furan-2-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Numéro de catalogue: B2814729
Numéro CAS: 1203066-30-1
Poids moléculaire: 275.308
Clé InChI: QOCCPXKLMBNPNG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(furan-2-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a furan-2-ylmethyl group attached to the acetamide nitrogen and a 4-isopropyl-substituted 6-oxopyrimidinone moiety.

Propriétés

IUPAC Name

N-(furan-2-ylmethyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-10(2)12-6-14(19)17(9-16-12)8-13(18)15-7-11-4-3-5-20-11/h3-6,9-10H,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCCPXKLMBNPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide ()

  • Structural Differences: Core Heterocycle: Pyridazinone (6-membered ring with two adjacent nitrogen atoms) vs. pyrimidinone (6-membered ring with two non-adjacent nitrogen atoms) in the target compound. Substituents: The analog features a 3-(azepan-1-ylsulfonyl)-4-methylphenyl group and 4,5-dichloro substituents on the pyridazinone, whereas the target compound has a furan-2-ylmethyl group and 4-isopropyl substitution.
  • Synthesis: The analog was synthesized via activation of 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with thionyl chloride, followed by coupling with 3-(azepan-1-ylsulfonyl)-4-methylaniline in THF/TEA (79% yield).
  • Analytical Data :
    • LCMS (ESI): m/z 485.1 [M+H]⁺; HRMS confirmed molecular formula C₁₉H₂₃Cl₂N₃O₄S.
    • The presence of sulfonyl and azepane groups likely increases molecular weight (485.1 g/mol) and logP compared to the target compound.

2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides ()

  • Structural Differences: Heterocycle Modification: Thiopyrimidinone (sulfur at position 2) vs. oxopyrimidinone (oxygen at position 6) in the target compound. Substituents: These analogs include benzyl or aryl groups on the acetamide nitrogen, unlike the furan-2-ylmethyl group in the target compound.
  • Synthesis :
    • Alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamides (e.g., 2-chloro-N-benzylacetamide) using sodium methylate as a base. The 2.6–2.8-fold molar excess of base suggests sensitivity to reaction stoichiometry, which may differ for oxygen-containing analogs like the target compound .

Tetrahydropyrimidin-1(2H)-yl Butanamide Derivatives ()

  • Structural Differences: Core Structure: Tetrahydropyrimidinone (partially saturated ring) vs. fully aromatic pyrimidinone in the target compound. Complexity: These compounds include stereochemical diversity (e.g., (2S,4S,5S) configurations) and bulky substituents like dimethylphenoxy groups, which are absent in the target compound.
  • The dimethylphenoxy group may enhance lipophilicity but reduce solubility compared to the furan-2-ylmethyl group .

Quinoline-Based Acetamides ()

  • Structural Differences: Core Heterocycle: Quinoline (fused benzene-pyridine) vs. pyrimidinone in the target compound. Substituents: These analogs incorporate tetrahydrofuran-3-yl-oxy and piperidin-4-ylidene groups, which introduce sp³ hybridized atoms and conformational flexibility.
  • Synthesis: Likely involves multi-step functionalization of quinoline cores, contrasting with the simpler pyrimidinone-acetamide scaffold of the target compound .

Naphthyridine-Based Acetamides ()

  • Structural Differences: Core Heterocycle: 1,8-Naphthyridine (two fused pyridine rings) vs. pyrimidinone. Substituents: Fluorinated aromatic groups (e.g., 2,3-difluorophenyl) and trifluoromethyl biphenyl moieties, which are absent in the target compound.
  • Therapeutic Relevance :
    • The naphthyridine analog (goxalapladib) is an anti-atherosclerosis agent, highlighting how core heterocycle choice directs therapeutic application. Fluorine substituents improve metabolic stability but may complicate synthesis compared to the target compound’s isopropyl and furan groups .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.